molecular formula C15H21NO B12447055 N-(2-ethoxybenzyl)-N-(prop-2-en-1-yl)prop-2-en-1-amine

N-(2-ethoxybenzyl)-N-(prop-2-en-1-yl)prop-2-en-1-amine

Cat. No.: B12447055
M. Wt: 231.33 g/mol
InChI Key: LNYNRCDXMJBXOI-UHFFFAOYSA-N
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Description

N-(2-ethoxybenzyl)-N-(prop-2-en-1-yl)prop-2-en-1-amine is an organic compound that belongs to the class of amines This compound features a benzyl group substituted with an ethoxy group at the ortho position and two prop-2-en-1-yl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxybenzyl)-N-(prop-2-en-1-yl)prop-2-en-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-ethoxybenzyl chloride and prop-2-en-1-amine.

    Reaction: The 2-ethoxybenzyl chloride is reacted with prop-2-en-1-amine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene.

    Purification: The product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxybenzyl)-N-(prop-2-en-1-yl)prop-2-en-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form saturated amines.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Corresponding oxides or ketones.

    Reduction: Saturated amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-ethoxybenzyl)-N-(prop-2-en-1-yl)prop-2-en-1-amine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-N-(prop-2-en-1-yl)prop-2-en-1-amine: Lacks the ethoxy group, which might affect its reactivity and biological activity.

    N-(2-methoxybenzyl)-N-(prop-2-en-1-yl)prop-2-en-1-amine: Contains a methoxy group instead of an ethoxy group, potentially altering its properties.

    N-(2-chlorobenzyl)-N-(prop-2-en-1-yl)prop-2-en-1-amine: Substituted with a chlorine atom, which could significantly change its chemical behavior.

Uniqueness

The presence of the ethoxy group in N-(2-ethoxybenzyl)-N-(prop-2-en-1-yl)prop-2-en-1-amine might confer unique properties, such as increased lipophilicity or altered electronic effects, making it distinct from its analogs.

Properties

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

N-[(2-ethoxyphenyl)methyl]-N-prop-2-enylprop-2-en-1-amine

InChI

InChI=1S/C15H21NO/c1-4-11-16(12-5-2)13-14-9-7-8-10-15(14)17-6-3/h4-5,7-10H,1-2,6,11-13H2,3H3

InChI Key

LNYNRCDXMJBXOI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1CN(CC=C)CC=C

Origin of Product

United States

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